1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone is a heterocyclic compound featuring a piperazine core substituted with a 4-fluorophenyl group at the 1-position and a purine-6-sulfanyl moiety at the 2-position. Its structure combines a fluorinated arylpiperazine, known for modulating receptor affinity and pharmacokinetics, with a purine-derived sulfanyl group, which may confer nucleotide-like binding properties. The compound’s synthesis likely involves coupling a bromoethanone intermediate with a purine thiol derivative under basic conditions, analogous to methods described for structurally related piperazine-thiol hybrids .
Properties
Molecular Formula |
C17H17FN6OS |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone |
InChI |
InChI=1S/C17H17FN6OS/c18-12-1-3-13(4-2-12)23-5-7-24(8-6-23)14(25)9-26-17-15-16(20-10-19-15)21-11-22-17/h1-4,10-11H,5-9H2,(H,19,20,21,22) |
InChI Key |
UQSDCDJKBMWBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases to control the pH. The reaction conditions, such as temperature and pressure, are carefully optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of piperazine-based derivatives with diverse biological activities. Below is a detailed comparison with key structural analogs:
Table 1: Structural and Functional Comparison
Key Structural Differentiators
Purine vs.
Sulfanyl Linker: The thioether bridge (7H-purin-6-ylsulfanyl) offers greater conformational flexibility than rigid sulfonyl or phenoxy groups (), which could influence target binding kinetics.
Biological Activity
The compound 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone is a derivative of piperazine and purine, which has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 496.575 g/mol
- CAS Number : 125363-87-3
- Canonical SMILES : C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
| Property | Value |
|---|---|
| Molecular Weight | 496.575 g/mol |
| Density | N/A |
| LogP | 3.3029 |
| PSA | 181.070 |
- Tyrosinase Inhibition : Recent studies have indicated that derivatives of piperazine, including those with a 4-fluorobenzyl group, demonstrate significant inhibition of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. The compound was shown to act as a competitive inhibitor, with IC values indicating potent activity compared to standard inhibitors like kojic acid .
- Antimelanogenic Effects : The compound has been evaluated for its antimelanogenic effects on B16F10 melanoma cells. It was observed that the compound could reduce melanin production without inducing cytotoxicity, highlighting its potential for cosmetic applications in skin lightening .
Table 1: Summary of Biological Assays
| Study Reference | Biological Activity | IC Value (µM) | Notes |
|---|---|---|---|
| Tyrosinase Inhibition | 0.18 | More effective than kojic acid | |
| Antimelanogenic Activity | N/A | Non-cytotoxic |
Case Study: Tyrosinase Inhibition
In a detailed kinetic study, compounds structurally related to 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone were subjected to evaluation against Agaricus bisporus tyrosinase. The results demonstrated that several derivatives exhibited low micromolar IC values, confirming their potential as effective inhibitors .
Structure-Activity Relationship (SAR)
The structural modifications of piperazine derivatives significantly influence their biological activity. The presence of the fluorophenyl group enhances lipophilicity and may improve binding affinity to the active site of tyrosinase. Further modifications on the purine moiety can also affect the inhibitory potency and selectivity against different isoforms of TYR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
